

Application Notes and Protocols for Measuring KRAS G12D Engagement

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Compound of Interest

Compound Name: *KRAS G12D inhibitor 3*

Cat. No.: *B12425235*

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These application notes provide detailed protocols for various biochemical assays designed to measure the engagement of small molecules with the KRAS G12D mutant protein. The included methodologies are essential for the screening and characterization of potential therapeutic agents targeting this critical oncogene.

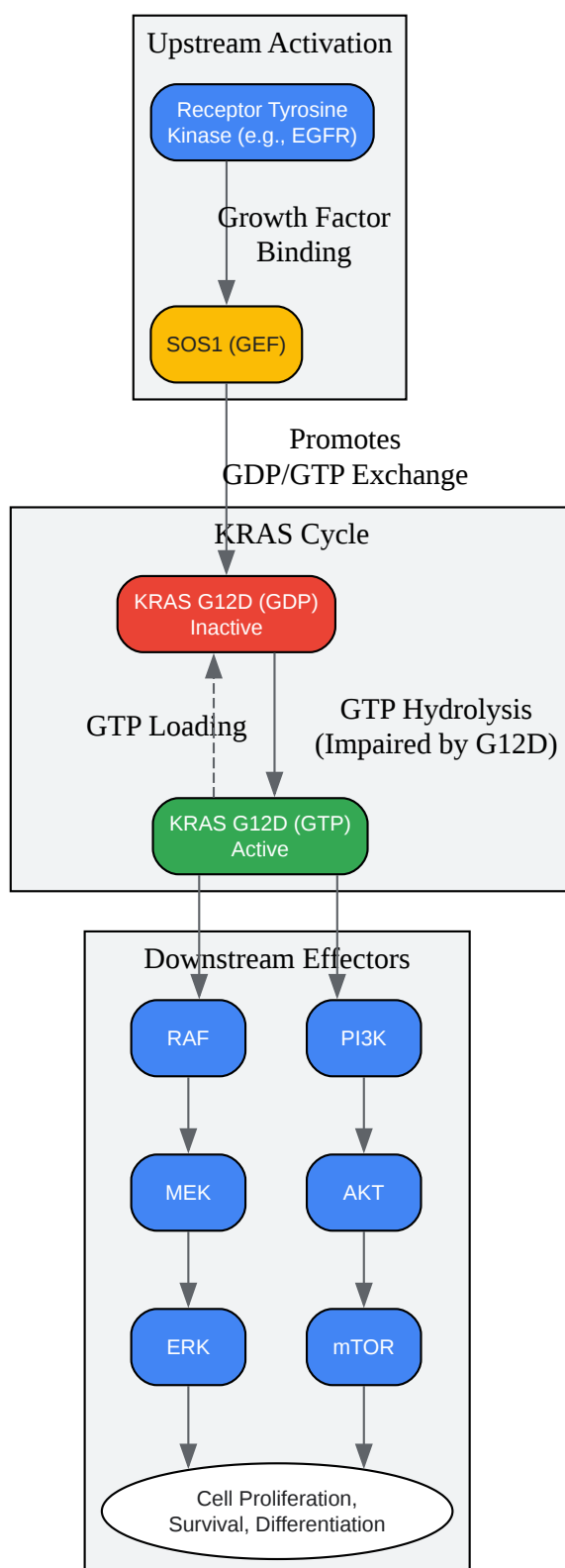
Introduction

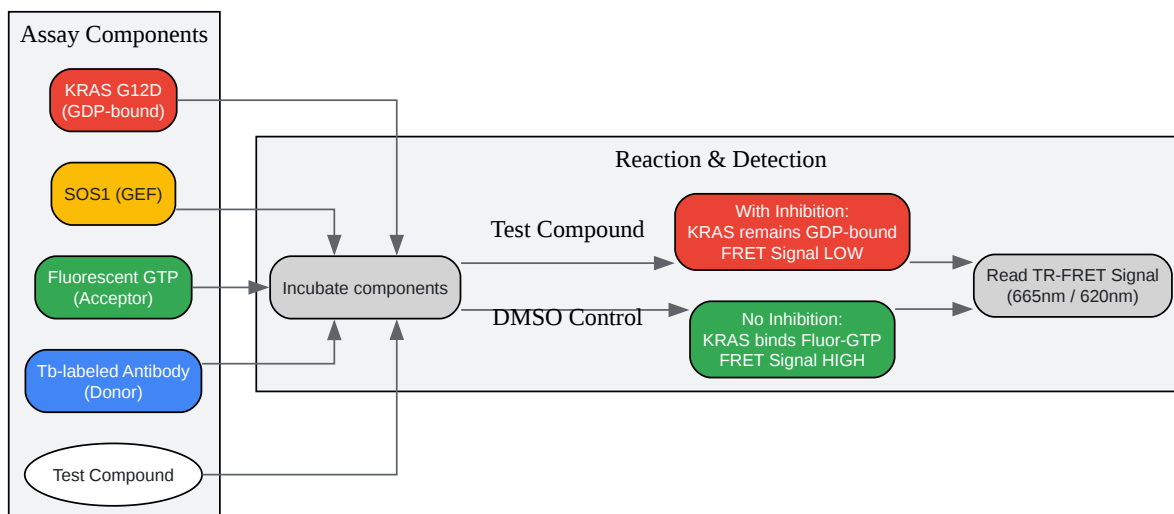
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, when mutated at the G12D position, is a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers. The development of inhibitors that can effectively bind to and modulate the activity of KRAS G12D is a primary focus of modern drug discovery. Accurate and robust biochemical assays are crucial for identifying and characterizing these inhibitors. This document outlines several widely used assays for measuring direct binding and functional inhibition of KRAS G12D.

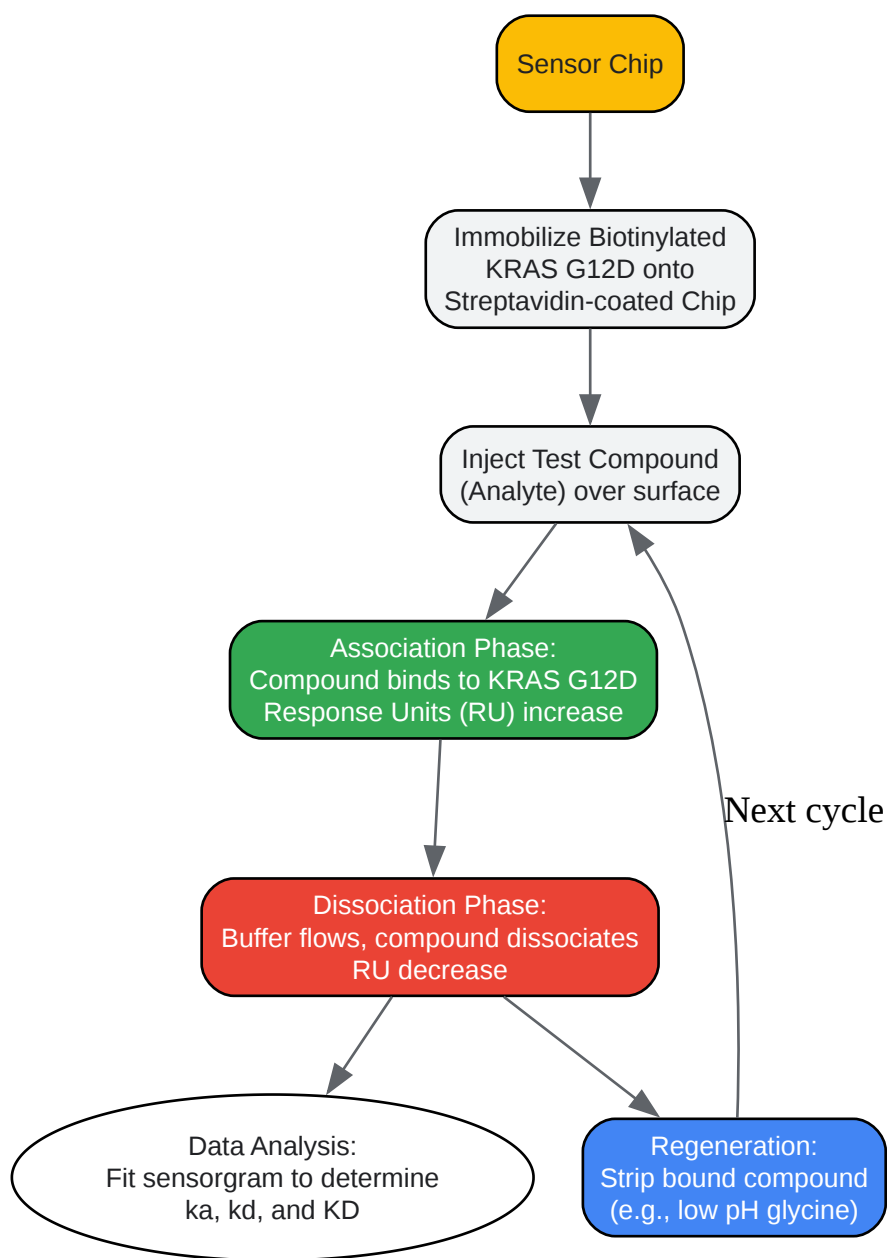
KRAS G12D Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an inactive GDP-bound state and an active GTP-bound state. Guanine nucleotide exchange factors (GEFs), such as SOS1, promote the exchange of GDP for GTP, leading to KRAS activation. This activation triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival,

and differentiation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.







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